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Compound of Interest

Compound Name: 7-Bromo-5-chloroquinolin-8-ol

Cat. No.: B1266416

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 7-Bromo-5-chloroquinolin-8-ol, a significant molecule in medicinal chemistry and
drug development. The document, tailored for researchers, scientists, and professionals in the
pharmaceutical industry, collates and presents nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data, along with detailed experimental protocols.

Executive Summary

7-Bromo-5-chloroquinolin-8-ol is a halogenated derivative of 8-hydroxyquinoline.
Understanding its structural and electronic properties through spectroscopic analysis is crucial
for its application in various research and development endeavors. This guide offers a
centralized repository of its *H NMR, 3C NMR, FT-IR, and MS data, facilitating easier access
and interpretation for the scientific community.

Spectroscopic Data

The spectroscopic data for 7-Bromo-5-chloroquinolin-8-ol has been compiled from various
sources and is presented in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic
compounds. The *H and 3C NMR data provide insights into the chemical environment of the
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hydrogen and carbon atoms, respectively, within the molecule.

Table 1: TH NMR Spectroscopic Data for 7-Bromo-5-chloroquinolin-8-ol

Chemical Shift ()

Coupling Constant

o Multiplicity (3) Hz Assighment
8.839 dd J=43,14 H-2
8.494 dd J=86,14 H-4
7.721 d J=28.6 H-3
7.585 d J=43 H-6

Solvent: CDCIs, Instrument Frequency: 90 MHz[1]

Table 2: 3C NMR Spectroscopic Data for 7-Bromo-5-chloroquinolin-8-ol

Chemical Shift (6) ppm Assighment
Data not explicitly found in search results C-2

Data not explicitly found in search results C-3

Data not explicitly found in search results C-4

Data not explicitly found in search results C-4a

Data not explicitly found in search results C-5

Data not explicitly found in search results C-6

Data not explicitly found in search results C-7

Data not explicitly found in search results C-8

Data not explicitly found in search results C-8a

Note: While a source indicates the availability of the 13C NMR spectrum, the specific chemical

shift values were not retrievable from the provided search snippets.[1]
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Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy provides information about the functional
groups present in a molecule by measuring the absorption of infrared radiation. A detailed
vibrational analysis of 7-Bromo-5-chloro-8-hydroxyquinoline has been reported, providing a
comprehensive understanding of its molecular vibrations.

Table 3: FT-IR Spectroscopic Data for 7-Bromo-5-chloroquinolin-8-ol

Wavenumber (cm~12) Vibrational Assignment

Detailed vibrational assignments from the
primary literature source were not available in O-H stretch

the search snippets.

Detailed vibrational assignments from the
primary literature source were not available in C-H stretch (aromatic)

the search snippets.

Detailed vibrational assignments from the
primary literature source were not available in C=C, C=N stretch (aromatic ring)

the search snippets.

Detailed vibrational assignments from the
primary literature source were not available in C-O stretch

the search snippets.

Detailed vibrational assignments from the
primary literature source were not available in C-Cl stretch

the search snippets.

Detailed vibrational assignments from the
primary literature source were not available in C-Br stretch

the search snippets.

Note: A key publication by Arjunan et al. contains detailed FT-IR and FT-Raman data. However,
the full text was not accessible to extract the specific band assignments.[2]

Mass Spectrometry (MS)
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Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. It provides information about the molecular weight and

elemental composition of a compound.

Table 4: Mass Spectrometry Data for 7-Bromo-5-chloroquinolin-8-ol

Technique m/z Interpretation

Molecular ion peaks ([M]*)

Electron lonization (EI) 257, 259, 261 showing isotopic pattern for Br
and Cl
LC-MS/MS 257.919 - 151.005 [M+H]* - Fragment ion

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific experiments. The
following sections outline the protocols for the spectroscopic analyses.

NMR Spectroscopy Protocol

Sample Preparation:
e Weigh 10-20 mg of 7-Bromo-5-chloroquinolin-8-ol into a clean, dry NMR tube.
e Add approximately 0.6 mL of deuterated chloroform (CDClIs).
o Cap the tube and gently agitate until the sample is fully dissolved.
Instrument Parameters (General):
e Spectrometer: 90 MHz or higher field NMR spectrometer
e 'HNMR:
o Pulse Program: Standard single-pulse sequence

o Number of Scans: 16-64
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o Relaxation Delay: 1-2 s

e 13C NMR:
o Pulse Program: Proton-decoupled pulse sequence
o Number of Scans: 1024 or more to achieve adequate signal-to-noise

o Relaxation Delay: 2-5 s

Infrared (IR) Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

e Grind a small amount of 7-Bromo-5-chloroquinolin-8-ol with dry potassium bromide (KBr)
powder in an agate mortar.

o Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Spectrometer: FT-IR Spectrometer

Range: 4000-400 cm~—1

Resolution: 4 cm—!

Scan: A background spectrum of the KBr pellet is recorded first, followed by the spectrum of
the sample pellet.

Mass Spectrometry (LC-MS/MS) Protocol
Liquid Chromatography:

e System: Ultra-High-Performance Liquid Chromatography (UHPLC)
e Column: C18 column (e.g., Waters XTerra MS C18, 3.5 pm, 125A, 2.1 x 50 mm)

o Mobile Phase: Gradient elution with 0.1% formic acid in acetonitrile and water.
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Mass Spectrometry:

Instrument: Triple quadrupole mass spectrometer

lonization Mode: Positive Electrospray lonization (ESI+)

Scan Mode: Multiple Reaction Monitoring (MRM)

Transition: m/z 257.919 - m/z 151.005

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 7-Bromo-5-chloroquinolin-8-ol.
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Caption: General workflow for the spectroscopic analysis of 7-Bromo-5-chloroquinolin-8-ol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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